Rubrofusarina gentiobióxido

Descripción general

Descripción

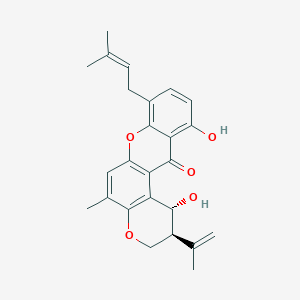

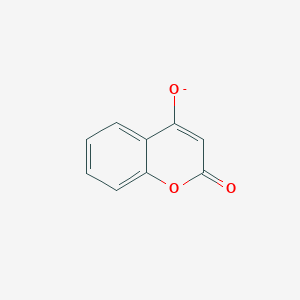

Rubrofusarin-6-O-beta-D-gentiobioside , es un compuesto natural aislado de las semillas de Senna obtusifolia Pertenece a la clase de los glucósidos y tiene una fórmula molecular de C27H32O15 con un peso molecular de aproximadamente 596.53 g/mol . El compuesto exhibe actividad de eliminación de radicales, lo que lo hace relevante en varios contextos científicos.

Aplicaciones Científicas De Investigación

El rubrofusarin gentiobioside tiene varias aplicaciones en la investigación científica:

Actividad antioxidante: Debido a sus propiedades de eliminación de radicales, se estudia su posible uso en la prevención de enfermedades relacionadas con el estrés oxidativo.

Investigación de la diabetes: La capacidad del compuesto para inhibir la formación de productos finales de glicación avanzada (AGE) lo hace relevante en la investigación de la diabetes.

Farmacología: Los investigadores exploran sus efectos en las vías celulares y las posibles aplicaciones terapéuticas.

Mecanismo De Acción

El mecanismo exacto por el cual el rubrofusarin gentiobioside ejerce sus efectos sigue siendo un área de investigación activa. Es probable que implique interacciones con objetivos moleculares y vías de señalización relacionadas con el estrés oxidativo y la inflamación.

Análisis Bioquímico

Biochemical Properties

Rubrofusarin gentiobioside plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with enzymes such as protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A). Rubrofusarin gentiobioside inhibits PTP1B, which is involved in the regulation of insulin signaling pathways, and hMAO-A, which is associated with the breakdown of neurotransmitters . These interactions suggest that rubrofusarin gentiobioside may have potential therapeutic applications in managing diabetes and depression.

Cellular Effects

Rubrofusarin gentiobioside has been shown to influence various cellular processes. It exhibits hepatoprotective effects by activating the Nrf2-mediated HO-1 pathway and modulating the MAPK signaling pathway . This compound also enhances glucose uptake in insulin-resistant HepG2 cells and decreases the expression of glucose-6-phosphatase and phosphoenol pyruvate carboxykinase, key enzymes in gluconeogenesis . Additionally, rubrofusarin gentiobioside inhibits lipid accumulation and weight gain by regulating the AMPK/mTOR signaling pathway .

Molecular Mechanism

At the molecular level, rubrofusarin gentiobioside exerts its effects through several mechanisms. It acts as a mixed-competitive inhibitor of PTP1B and hMAO-A, reducing their activity . The compound also increases the expression of phosphorylated protein kinase B (p-Akt) and phosphorylated insulin receptor substrate-1 (p-IRS1), while decreasing the expression of glucose-6-phosphatase and phosphoenol pyruvate carboxykinase . These molecular interactions contribute to its potential therapeutic effects in managing metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, rubrofusarin gentiobioside has demonstrated stability and sustained activity over time. Studies have shown that it maintains its radical scavenging activity and antioxidant properties during prolonged exposure . Additionally, rubrofusarin gentiobioside has been observed to inhibit lipid accumulation and weight gain in high-fat diet-induced obese mice over extended periods . These findings suggest that rubrofusarin gentiobioside remains effective and stable in various experimental conditions.

Dosage Effects in Animal Models

The effects of rubrofusarin gentiobioside vary with different dosages in animal models. At lower doses, it has been shown to exhibit hepatoprotective and anti-adipogenic effects without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

Rubrofusarin gentiobioside is involved in several metabolic pathways, including the regulation of glucose metabolism and lipid accumulation. It interacts with enzymes such as protein tyrosine phosphatase 1B and human monoamine oxidase A, influencing metabolic flux and metabolite levels . Additionally, rubrofusarin gentiobioside has been shown to modulate the AMPK/mTOR signaling pathway, which plays a crucial role in cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, rubrofusarin gentiobioside is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to increase glucose uptake in insulin-resistant HepG2 cells, suggesting its involvement in glucose transport mechanisms . Additionally, rubrofusarin gentiobioside’s distribution within tissues may be influenced by its interactions with various cellular components and transporters.

Subcellular Localization

Rubrofusarin gentiobioside’s subcellular localization is crucial for its activity and function. It has been proposed that rubrofusarin gentiobioside is part of an extracellular enzyme complex responsible for converting rubrofusarin into aurofusarin . This localization may be directed by specific targeting signals or post-translational modifications that guide the compound to specific compartments or organelles within the cell.

Métodos De Preparación

a. Aislamiento de las semillas de Senna obtusifolia

El rubrofusarin gentiobioside se obtiene aislando de las semillas de Senna obtusifolia . El proceso de extracción implica purificación y caracterización para obtener un compuesto de alta pureza.

Análisis De Reacciones Químicas

El rubrofusarin gentiobioside experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas.

Reducción: Las reacciones de reducción pueden llevar a la formación de diferentes derivados.

Sustitución: El compuesto puede participar en reacciones de sustitución con reactivos apropiados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y catalizadores ácido/base. Los principales productos formados dependen de las condiciones de reacción y los sustituyentes presentes.

Comparación Con Compuestos Similares

Si bien el rubrofusarin gentiobioside es único en su estructura y propiedades, comparte similitudes con otros compuestos naturales, como:

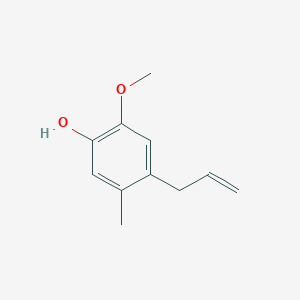

Rubrofusarin: Un compuesto relacionado sin la porción gentiobioside.

Otros glucósidos: Glucósidos similares que se encuentran en varias fuentes vegetales.

Propiedades

IUPAC Name |

5-hydroxy-8-methoxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(39-9)5-10-4-11(37-2)6-14(17(10)21(18)32)40-27-25(36)23(34)20(31)16(42-27)8-38-26-24(35)22(33)19(30)15(7-28)41-26/h3-6,15-16,19-20,22-28,30-36H,7-8H2,1-2H3/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBJMBHKGBDCPN-IJTBWITGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310928 | |

| Record name | Rubrofusarin gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24577-90-0 | |

| Record name | Rubrofusarin gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24577-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubrofusarin gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Rubrofusarin Gentiobioside?

A1: Rubrofusarin gentiobioside is primarily isolated from the seeds of Cassia tora (also known as Senna obtusifolia), a plant commonly used in Traditional Chinese Medicine. [, ]

Q2: What analytical methods are commonly used to identify and quantify Rubrofusarin Gentiobioside?

A2: High-performance liquid chromatography (HPLC) is widely employed for the determination of Rubrofusarin Gentiobioside content in plant material and pharmaceutical preparations. Various HPLC methods have been developed, often utilizing UV detection at a wavelength of 278 nm. [, , ] Researchers have also used UPLC/DAD/MS for identification. []

Q3: Has Rubrofusarin Gentiobioside demonstrated any biological activities?

A3: While Rubrofusarin Gentiobioside itself has been less studied for its bioactivity, its aglycone, Rubrofusarin, along with other compounds from Cassia tora seeds, has shown radical scavenging properties. [] Additionally, a related compound, aurantio-obtusin, also found in Cassia seeds, exhibits neuroprotective effects potentially linked to its vasopressin V1A receptor antagonist activity. []

Q4: Are there methods to enhance the extraction of Rubrofusarin Gentiobioside from plant material?

A4: Yes, studies have explored the use of cyclodextrin-assisted extraction to improve the extraction efficiency of Rubrofusarin Gentiobioside and other active compounds from Cassia seeds. This method not only increases extraction yields but also enhances the stability and dissolution rates of the extracted compounds. []

Q5: What is the known structural information about Rubrofusarin Gentiobioside?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of Rubrofusarin Gentiobioside, they indicate it is a phenolic glycoside. Its structure comprises the aglycone Rubrofusarin linked to a gentiobiose disaccharide (two glucose units). [] Further structural details can be found in literature focusing on its isolation and characterization.

Q6: Are there any known applications of Rubrofusarin Gentiobioside in pharmaceutical formulations?

A6: While the provided abstracts primarily focus on analytical methods and preliminary bioactivity, Rubrofusarin Gentiobioside is a component of Cassia seed extracts, which have a history of use in traditional medicine. [] Further research is needed to explore its potential therapeutic applications and formulate it into suitable dosage forms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)

![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)

![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)